Cyano-(4-ethoxy-phenylthiocarbamoyl)-acetic acid ethyl ester
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Overview
Description
Cyano-(4-ethoxy-phenylthiocarbamoyl)-acetic acid ethyl ester is a complex organic compound with a unique structure that includes cyano, ethoxy, phenyl, and thiocarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano-(4-ethoxy-phenylthiocarbamoyl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl isothiocyanate with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the isothiocyanate group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyano-(4-ethoxy-phenylthiocarbamoyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyano-(4-ethoxy-phenylthiocarbamoyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano-(4-ethoxy-phenylthiocarbamoyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiocarbamoyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid ethyl ester
- 4-Methoxyphenylboronic acid
- 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Uniqueness
Cyano-(4-ethoxy-phenylthiocarbamoyl)-acetic acid ethyl ester is unique due to the presence of both cyano and thiocarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
92256-45-6 |
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Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(4-ethoxyanilino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-11-7-5-10(6-8-11)16-13(20)12(9-15)14(17)19-4-2/h5-8,12H,3-4H2,1-2H3,(H,16,20) |
InChI Key |
DOVVRNHPJOAENT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C(C#N)C(=O)OCC |
Origin of Product |
United States |
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